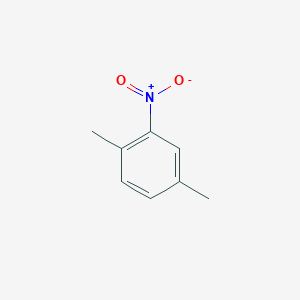

1,4-Dimethyl-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFHJMGROOFSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | 1,4-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025137 | |

| Record name | 1,4-Dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-dimethyl-2-nitrobenzene is a clear pale yellow to amber liquid. (NTP, 1992) | |

| Record name | 1,4-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

464 to 466 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,4-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 1,4-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 1,4-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.132 at 59 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,4-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

89-58-7 | |

| Record name | 1,4-DIMETHYL-2-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dimethyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitro-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIMETHYL-2-NITROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dimethyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRO-P-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2AU67681F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethyl-2-nitrobenzene, also known as 2-nitro-p-xylene, is an aromatic organic compound with the chemical formula C₈H₉NO₂. It is a significant intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[1] The presence of a nitro group on the dimethyl-substituted benzene (B151609) ring imparts specific reactivity, making it a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and relevant safety information.

Core Properties and Data

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Clear pale yellow to amber liquid | [2] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.17 g/mol | [3] |

| Melting Point | -25 °C | [3] |

| Boiling Point | 240.5 °C | [3] |

| Density | 1.132 g/cm³ (at 20 °C) | [2] |

| Solubility in water | <0.1 g/100 mL | [2] |

| Flash Point | 100 °C | [3] |

Table 2: Chemical and Safety Information

| Property | Value/Information | Source |

| CAS Number | 89-58-7 | [2] |

| Synonyms | 2-Nitro-p-xylene, 2,5-Dimethylnitrobenzene, Nitro-p-xylene | |

| InChI Key | BSFHJMGROOFSRA-UHFFFAOYSA-N | |

| Stability | Stable under normal conditions. | |

| Incompatibilities | Strong oxidizers and strong bases. | [2][4] |

| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes. | [2] |

| Toxicity | Highly toxic; may be fatal if inhaled, swallowed, or absorbed through the skin. May cause methemoglobinemia. | [2][4] |

Experimental Protocols

Synthesis of this compound via Nitration of p-Xylene (B151628)

The most common and efficient method for the synthesis of this compound is the electrophilic nitration of p-xylene using a mixture of nitric acid and sulfuric acid.

Materials:

-

p-Xylene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask with magnetic stirrer

-

Distillation apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add the stoichiometric equivalent of concentrated nitric acid to the sulfuric acid while stirring continuously. Maintain the temperature of the mixture below 10 °C.

-

Nitration Reaction: To a separate reaction vessel containing p-xylene, slowly add the prepared nitrating mixture dropwise while vigorously stirring. The temperature of the reaction mixture should be maintained between 25-30 °C using an ice bath to control the exothermic reaction.

-

Reaction Monitoring and Work-up: After the addition is complete, continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: Carefully pour the reaction mixture over crushed ice. The crude this compound will separate as an oily layer. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification: Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. The final product can be purified by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Objective: To confirm the proton environment of the molecule.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or carbon tetrachloride (CCl₄).

-

Instrument Parameters (Typical):

-

Spectrometer: 300 MHz or higher

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Expected Chemical Shifts (δ): The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm), while the methyl protons will be in the upfield region (around 2.0-2.5 ppm). The integration of the peaks should correspond to the number of protons in each environment.

-

-

-

¹³C NMR Spectroscopy:

-

Objective: To identify the number and types of carbon atoms.

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of solvent) is generally required.

-

Instrument Parameters (Typical):

-

Spectrometer: 75 MHz or higher

-

Expected Chemical Shifts (δ): Aromatic carbons will resonate in the 120-150 ppm range, while the methyl carbons will appear in the upfield region (around 15-25 ppm).

-

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: A thin film of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Parameters:

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy

-

Range: 4000-400 cm⁻¹

-

-

Expected Characteristic Absorption Bands:

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch (from methyl groups): ~2950-2850 cm⁻¹

-

Asymmetric N-O stretch (nitro group): ~1530-1500 cm⁻¹

-

Symmetric N-O stretch (nitro group): ~1350-1330 cm⁻¹

-

Aromatic C=C stretch: ~1600 and 1475 cm⁻¹

-

C-N stretch: ~850 cm⁻¹

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Sample Preparation: Dilute a small amount of the sample in a suitable solvent such as dichloromethane (B109758) or hexane.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 40-400 amu

-

-

Expected Results: The gas chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak should exhibit a molecular ion (M⁺) peak at m/z 151, corresponding to the molecular weight of the compound.

Logical Relationships in Spectroscopic Data

Caption: Relationship between molecular structure and spectroscopic data.

References

- 1. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 13C NMR [m.chemicalbook.com]

- 2. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dimethylnitrobenzene (CAS 89-58-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,5-dimethylnitrobenzene (CAS 89-58-7), also known as nitro-p-xylene. This document collates critical data regarding its chemical structure, physicochemical properties, synthesis, and safety information, presented in a format tailored for scientific and research applications.

Chemical Structure and Identification

2,5-Dimethylnitrobenzene is an organic aromatic compound. The structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 2 and 5, and a nitro group at position 1.

Structure:

Spectroscopic Profile of 2-Nitro-p-xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-nitro-p-xylene (IUPAC name: 1,4-dimethyl-2-nitrobenzene; CAS No: 89-58-7). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for these analyses, and provides a logical workflow for the spectroscopic characterization of the molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for 2-nitro-p-xylene.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | Singlet | 1H | Ar-H (proton ortho to the nitro group) |

| ~7.3 - 7.1 | Multiplet | 2H | Ar-H (remaining aromatic protons) |

| ~2.5 | Singlet | 3H | Ar-CH₃ (methyl group para to the nitro group) |

| ~2.3 | Singlet | 3H | Ar-CH₃ (methyl group meta to the nitro group) |

Note: Predicted chemical shifts based on structure-activity relationships. The exact chemical shifts can vary depending on the solvent and instrument used.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| ~149 | C -NO₂ |

| ~136 | Ar-C (quaternary carbon, para to nitro group) |

| ~134 | Ar-C (quaternary carbon, ortho to nitro group) |

| ~132 | Ar-C H |

| ~128 | Ar-C H |

| ~125 | Ar-C H |

| ~20 | Ar-C H₃ |

| ~19 | Ar-C H₃ |

Note: Predicted chemical shifts based on structure-activity relationships. The exact chemical shifts can vary depending on the solvent and instrument used.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (from methyl groups) |

| ~1525 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1610, ~1480 | Medium-Strong | Aromatic C=C bending |

| ~830 | Strong | C-H out-of-plane bending for a 1,2,4-trisubstituted benzene (B151609) ring |

Table 4: Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 151 | [M]⁺ | Molecular Ion |

| 134 | High | [M-OH]⁺ |

| 106 | Medium | [M-NO₂]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 79 | High | [C₆H₇]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Note: The fragmentation pattern can vary depending on the ionization method and energy. The top three m/z peaks observed in GC-MS analysis are 77, 79, and 134.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 2-nitro-p-xylene (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., Bruker Avance series or similar) operating at a field strength of 300 MHz or higher for protons.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As 2-nitro-p-xylene is a liquid at room temperature, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a drop of the sample can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded on an FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5, or similar).

-

Data Acquisition: A background spectrum of the clean salt plates or the empty ATR crystal is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument is typically set to scan the mid-infrared range (4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final absorbance spectrum is generated by the instrument software, which automatically ratios the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation from any impurities. Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like 2-nitro-p-xylene. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.

-

Instrumentation: A GC-MS system, which couples a gas chromatograph to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer), is used.

-

GC Separation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The components are separated on a capillary column (e.g., a DB-5 or similar). The oven temperature is programmed to ramp up to ensure good separation and elution of the compound.

-

Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Processing: The mass spectrum is recorded, showing the relative abundance of each fragment ion. The data is processed using the instrument's software to identify the molecular ion and analyze the fragmentation pattern.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2-nitro-p-xylene.

Caption: Workflow for the spectroscopic analysis of 2-nitro-p-xylene.

An In-depth Technical Guide to the Reaction Mechanisms of 1,4-Dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1,4-dimethyl-2-nitrobenzene, a key intermediate in the synthesis of various organic compounds. The document details the mechanisms of electrophilic aromatic substitution, reduction, oxidation, nucleophilic aromatic substitution, and free-radical reactions. Each section includes detailed experimental protocols, quantitative data summarized in structured tables, and mechanistic diagrams generated using Graphviz to facilitate a deeper understanding of the chemical transformations. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 2-nitro-p-xylene, is an aromatic organic compound with the chemical formula C₈H₉NO₂.[1][2][3] It is a pale yellow liquid or crystalline solid with a distinct aromatic odor.[1][4] This compound serves as a crucial intermediate in the chemical industry, primarily in the synthesis of dyes, pigments, and pharmaceutical compounds.[1][4] Its reactivity is largely dictated by the interplay of the electron-donating methyl groups and the electron-withdrawing nitro group on the benzene (B151609) ring. This guide will explore the fundamental reaction mechanisms that this compound undergoes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89-58-7 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [4] |

| Appearance | Pale yellow crystalline solid or liquid | [1][4] |

| Melting Point | 2 °C | |

| Boiling Point | 240 °C | [3] |

| Density | 1.132 g/cm³ (at 20 °C) | [3] |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether. | [4] |

Electrophilic Aromatic Substitution: Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic nitration of p-xylene (B151628).[5][6] The two methyl groups on the p-xylene ring are activating and ortho-, para-directing. Due to steric hindrance between the two methyl groups, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho to the methyl groups.

Reaction Mechanism

The nitration of p-xylene proceeds via a classic electrophilic aromatic substitution mechanism. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.

Caption: Mechanism of electrophilic nitration of p-xylene.

Experimental Protocol: Nitration of p-Xylene

Materials:

-

p-Xylene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, place a mixture of concentrated sulfuric acid and concentrated nitric acid. Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add p-xylene to the cooled acid mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Transfer the mixture to a separatory funnel. The organic layer containing the product will separate.

-

Wash the organic layer successively with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude product by fractional distillation under reduced pressure.

Table 2: Quantitative Data for the Nitration of p-Xylene

| Parameter | Value | Reference |

| Reactant Ratio (p-xylene:HNO₃:H₂SO₄) | 1 : 1.2 : 2 (molar ratio) | [7] |

| Reaction Temperature | 0-10 °C (addition), then room temp. | [6][8] |

| Reaction Time | 2-3 hours | [8] |

| Yield | 93.8% | [9] |

Reduction of the Nitro Group

The most common and synthetically useful reaction of this compound is the reduction of its nitro group to an amino group, yielding 2,5-dimethylaniline. This product is a valuable precursor in the synthesis of various dyes and pharmaceuticals.

Reaction Mechanism

The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being the most common industrial process.

Caption: Stepwise reduction of the nitro group.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

Ethanol (solvent)

-

Palladium on carbon (Pd/C) catalyst (5%)

-

Hydrogen gas

-

High-pressure autoclave or a Parr hydrogenator

Procedure:

-

In a high-pressure autoclave, dissolve this compound in ethanol.

-

Add the 5% Pd/C catalyst to the solution.

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the mixture to the specified temperature and stir vigorously.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude 2,5-dimethylaniline.

-

The product can be further purified by distillation.

Table 3: Quantitative Data for Catalytic Hydrogenation

| Parameter | Value | Reference |

| Catalyst | Ni on alumina-silicate or Pd/C | [10] |

| Solvent | Ethanol | [11] |

| Temperature | 70-130 °C | [10][11] |

| Hydrogen Pressure | 4-10 bar | [10] |

| Catalyst Loading | 4-12% (w/w) | [10] |

| Yield | >95% | [11][12] |

Oxidation Reactions

The methyl groups of this compound are susceptible to oxidation, particularly at the benzylic positions. Strong oxidizing agents can convert one or both methyl groups into carboxylic acids.

Reaction Mechanism

The oxidation of the benzylic methyl groups with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) proceeds through a radical mechanism, leading to the formation of a carboxylic acid.

Caption: Oxidation of a benzylic methyl group.

Experimental Protocol: Benzylic Oxidation

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (dilute)

-

Sodium bisulfite

Procedure:

-

In a round-bottom flask, suspend this compound in a solution of sodium carbonate in water.

-

Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

If any purple color remains, add a small amount of sodium bisulfite to decolorize it.

-

Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid product.

-

Collect the product by filtration, wash with cold water, and dry.

Table 4: Quantitative Data for Benzylic Oxidation

| Parameter | Value | Reference |

| Oxidizing Agent | KMnO₄ | [13][14] |

| Reaction Conditions | Aqueous, basic, heat | [13][15] |

| Product | 4-Methyl-3-nitrobenzoic acid or 2-nitroterephthalic acid | [15] |

| Yield | Moderate to high, depending on conditions |

Nucleophilic Aromatic Substitution (NAS)

While less common than electrophilic substitution for this compound, the presence of the electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution, especially if a good leaving group is present on the ring. In the case of this compound itself, a nucleophilic attack is not highly favored as there is no good leaving group. However, if a halogen were present on the ring, particularly ortho or para to the nitro group, NAS would be a viable reaction pathway.

Reaction Mechanism

The SₙAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.

Caption: General mechanism for SₙAr.

Experimental Protocol: Nucleophilic Aromatic Substitution (General)

Materials:

-

An activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene (B32670) as an analogue)

-

A nucleophile (e.g., sodium methoxide)

-

A suitable solvent (e.g., methanol)

Procedure:

-

Dissolve the aryl halide in the solvent in a round-bottom flask.

-

Add the nucleophile to the solution.

-

Heat the reaction mixture under reflux for a specified period.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool the mixture and remove the solvent.

-

The residue can be purified by recrystallization or chromatography.

Table 5: General Conditions for Nucleophilic Aromatic Substitution

| Parameter | Value | Reference |

| Substrate Requirement | Electron-withdrawing group ortho/para to leaving group | [16][17][18] |

| Nucleophiles | Alkoxides, amines, thiols, etc. | [16][17] |

| Reaction Conditions | Varies with substrate and nucleophile, often requires heat | [17][18] |

| Yield | Generally high for activated substrates | [19] |

Free Radical Reactions

The benzylic hydrogens of the methyl groups in this compound are susceptible to free radical substitution, most notably benzylic bromination.

Reaction Mechanism

Benzylic bromination typically uses N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). The reaction proceeds through a free radical chain mechanism, where a benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical.

Caption: Free radical mechanism for benzylic bromination.

Experimental Protocol: Benzylic Bromination

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) as solvent

-

A radical initiator (e.g., benzoyl peroxide or AIBN) or a light source

Procedure:

-

In a round-bottom flask, dissolve this compound in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of the radical initiator.

-

Heat the mixture to reflux, or irradiate with a suitable light source.

-

Continue the reaction until all the NBS (which is denser than CCl₄) has risen to the surface as succinimide.

-

Cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by recrystallization or chromatography.

Table 6: Conditions for Benzylic Bromination

| Parameter | Value | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) | [20][21] |

| Initiator | Light (hν) or AIBN | [22][23] |

| Solvent | Carbon tetrachloride (CCl₄) | [20] |

| Product | 1-(Bromomethyl)-4-methyl-2-nitrobenzene or 1,4-bis(bromomethyl)-2-nitrobenzene | [14] |

| Yield | Generally good | [24] |

Conclusion

This compound is a versatile chemical intermediate that undergoes a variety of important organic reactions. The electronic effects of its substituents govern its reactivity, with the methyl groups activating the ring towards electrophilic attack and providing sites for benzylic functionalization, while the nitro group directs further substitution, deactivates the ring for electrophilic reactions, and is a key functional group for reduction to an amine. A thorough understanding of these reaction mechanisms is crucial for the efficient and selective synthesis of a wide range of valuable downstream products in the pharmaceutical and chemical industries. This guide provides a foundational understanding and practical protocols for the key transformations of this important molecule.

References

- 1. CAS 89-58-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Benzene, 1,4-dimethyl-2-nitro- [webbook.nist.gov]

- 3. This compound(89-58-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. CID 20849377 | C16H18N2O4 | CID 20849377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved Which of the following would be the best synthesis of | Chegg.com [chegg.com]

- 6. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - Nitration of xylene - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemical.journalspub.info [chemical.journalspub.info]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. quora.com [quora.com]

- 16. m.youtube.com [m.youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 22. youtube.com [youtube.com]

- 23. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 24. theses.gla.ac.uk [theses.gla.ac.uk]

An In-depth Technical Guide to the Health and Safety Hazards of 2,5-Dimethylnitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and should not be used as a substitute for a formal risk assessment or Safety Data Sheet (SDS). All chemicals pose unknown hazards and should be handled with caution.

Executive Summary

2,5-Dimethylnitrobenzene (CAS No. 89-58-7), also known as 2-nitro-p-xylene, is an aromatic nitro compound used as an intermediate in chemical synthesis.[1][2] While its primary application lies in industrial chemistry, its potential presence as a precursor or impurity necessitates a thorough understanding of its toxicological profile for professionals in research and development. This guide provides a comprehensive overview of the known health and safety hazards of 2,5-Dimethylnitrobenzene, synthesizing available data on its physicochemical properties, toxicity, and regulatory status. It highlights significant data gaps in its metabolic and toxicokinetic profiles, offering hypothesized pathways based on related nitroaromatic compounds. Standardized experimental workflows are presented to guide future toxicological assessments.

Physicochemical Properties

Understanding the physical and chemical properties of 2,5-Dimethylnitrobenzene is fundamental to assessing its exposure potential and environmental fate. It is a pale yellow, combustible liquid that is insoluble in water.[3][4][5] This low water solubility suggests that dermal contact and inhalation of vapors are significant potential routes of exposure.

| Property | Value | Reference(s) |

| CAS Number | 89-58-7 | [6] |

| Molecular Formula | C₈H₉NO₂ | [6] |

| Molecular Weight | 151.16 g/mol | [6] |

| Appearance | Pale yellow to light orange clear liquid | [3][6] |

| Boiling Point | 121 °C at 13 mmHg; ~240-241 °C at 760 mmHg | [5][6] |

| Melting Point | -25 °C | [6] |

| Density | 1.13 g/cm³ | [6] |

| Flash Point | 104 °C (> 200 °F) | [5][6] |

| Solubility | Insoluble in water | [3][4][5] |

| Vapor Pressure | No data available | - |

Toxicological Profile

The primary toxicological concern associated with 2,5-Dimethylnitrobenzene is its high acute toxicity via oral, dermal, and inhalation routes.[7] The available data indicates that it can be fatal if swallowed, inhaled, or in contact with skin.[7]

| Endpoint | Species | Route | Value | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | Rat | Oral | 2440 mg/kg | [3][6][7] |

| Acute Dermal Toxicity | - | Dermal | Assessed as highly toxic; No quantitative LD₅₀ available | [7] |

| Acute Inhalation Toxicity | - | Inhalation | Assessed as highly toxic; No quantitative LC₅₀ available | [7] |

| Skin Corrosion/Irritation | - | - | No specific data available; general statements suggest potential for irritation. | [7] |

| Eye Damage/Irritation | - | - | No specific data available; general statements suggest potential for irritation. | - |

| Carcinogenicity | - | - | Not classified as a carcinogen by IARC. | [8] |

| Germ Cell Mutagenicity | Salmonella typhimurium | In vitro (Ames test) | Positive at 250 µ g/plate without metabolic activation (-S9) | [9] |

Metabolism, Toxicokinetics, and Mechanism of Action

Toxicokinetics

Specific toxicokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of 2,5-Dimethylnitrobenzene are not available in the reviewed literature. Based on the properties of related xylene compounds, it is likely to be rapidly absorbed following inhalation and dermal exposure due to its lipophilic nature.[10] Its low water solubility suggests that gastrointestinal absorption may be less efficient but still significant.[10]

Metabolism

No dedicated studies on the metabolic fate of 2,5-Dimethylnitrobenzene were identified. However, based on the metabolism of other nitroaromatic compounds and xylenes, a plausible metabolic pathway can be hypothesized.[11][12] The two primary routes are likely:

-

Nitroreduction: The nitro group is reduced, often by gut or hepatic enzymes, to form nitroso and hydroxylamine (B1172632) intermediates, ultimately yielding 2,5-dimethylaniline.[11][13] This pathway is critical as the intermediates are often more reactive and are implicated in the methemoglobin-forming capacity of nitroaromatics.

-

Methyl Group Oxidation: One or both of the methyl groups can be oxidized by cytochrome P450 enzymes to form the corresponding benzyl (B1604629) alcohols, which can be further oxidized to aldehydes and carboxylic acids (e.g., 2-methyl-4-nitrobenzoic acid).[11][12] These more polar metabolites can then be conjugated (e.g., with glucuronic acid) and excreted.[11]

Caption: Hypothesized metabolic pathways of 2,5-Dimethylnitrobenzene.

Mechanism of Toxicity

The primary mechanism of acute toxicity for many nitroaromatic compounds is the induction of methemoglobinemia. This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it unable to bind and transport oxygen. The hydroxylamine metabolite, formed during the nitroreduction pathway, is a potent oxidizing agent believed to be responsible for this effect. The resulting hypoxia can lead to cyanosis, central nervous system depression, and, at high concentrations, death.

Hazard Identification and Safety

Regulatory and safety information is derived from its toxicological profile. It is classified as highly toxic and requires stringent handling procedures.

| Hazard Type | Classification & Statement | Reference(s) |

| GHS Classification | Acute Toxicity, Category 2 (Oral, Dermal, Inhalation) | [7] |

| Signal Word | Danger | [7] |

| Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaled | [7] |

| Precautionary Statements | Prevention: P260, P262, P280 (Do not breathe mist/vapors; Do not get in eyes, on skin, or on clothing; Wear protective gloves/clothing) | [7] |

| Response | P301+P310, P302+P352+P310, P304+P340+P310 (IF SWALLOWED/ON SKIN/INHALED: Immediately call a POISON CENTER/doctor) | [7] |

| Storage | P403+P233 (Store in a well-ventilated place. Keep container tightly closed) | [7] |

| Incompatibilities | Strong oxidizing agents, strong bases | [3][6] |

| Hazardous Decomposition | Emits toxic vapors of nitrogen oxides (NOx) when heated to decomposition. | [3][6] |

Experimental Protocols

Detailed protocols for the specific toxicity studies cited in safety data sheets for 2,5-Dimethylnitrobenzene are not publicly available. The following sections describe standardized, representative methodologies for key toxicological endpoints relevant to this compound, based on OECD guidelines.

Representative Protocol: Acute Oral Toxicity (Fixed Dose Procedure)

This protocol is based on the principles of the OECD Test Guideline 420. It is a method for assessing acute oral toxicity that uses a limited number of animals.

Objective: To determine the presence or absence of mortality at a single, fixed dose level to allow for classification.

1. Principle: A stepwise procedure is used where a single fixed dose is administered to a small group of animals (e.g., female rats). The outcome at one dose level determines the next step:

-

Mortality at the starting dose (e.g., 300 mg/kg) leads to testing at a lower dose.

-

No mortality leads to testing at a higher dose (e.g., 2000 mg/kg).

2. Methodology:

-

Test Animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain). Animals are acclimatized for at least 5 days.

-

Housing: Animals are housed in controlled conditions (22 ± 3 °C; 30-70% humidity; 12-hour light/dark cycle) with free access to standard laboratory diet and drinking water.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The vehicle should be inert (e.g., corn oil). Animals are fasted prior to dosing (e.g., overnight).

-

Procedure:

-

A starting dose of 300 mg/kg is administered to one animal.

-

If the animal survives, four additional animals are dosed sequentially at 300 mg/kg.

-

If the first animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

-

The established LD₅₀ of 2440 mg/kg for 2,5-Dimethylnitrobenzene suggests that in a modern Fixed Dose Procedure, testing would likely commence at 2000 mg/kg, where survival would lead to its classification.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects) and body weight changes. Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.

-

Pathology: All animals (including those that die during the test) are subjected to a gross necropsy at the end of the observation period.

Caption: Logical workflow from toxicological data to hazard communication.

Representative Protocol: Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the principles of OECD Test Guideline 471 and is used to detect gene mutations induced by the test substance. The positive result reported for 2,5-Dimethylnitrobenzene indicates its potential as a mutagen.

Objective: To evaluate the mutagenic potential of 2,5-Dimethylnitrobenzene by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium.

1. Principle: Histidine-dependent (his-) strains of S. typhimurium are exposed to the test substance and plated on a minimal medium lacking histidine. Only bacteria that undergo a reverse mutation to a histidine-independent (his+) state can grow and form colonies.

2. Methodology:

-

Bacterial Strains: A set of tester strains is used, typically including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA. These strains detect different types of mutations (frameshift vs. base-pair substitutions).

-

Metabolic Activation (S9): The test is performed both with and without an exogenous metabolic activation system (the S9 fraction), which is a post-mitochondrial fraction from the liver of rodents (e.g., rats) treated with an enzyme-inducing agent like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination. This mimics mammalian metabolism. The existing data is for "-S9", meaning without metabolic activation.[9]

-

Procedure (Plate Incorporation Method):

-

To a test tube, add 0.1 mL of an overnight culture of the tester strain, 0.1 mL of the test substance solution at various concentrations, and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates).

-

The mixture is incubated briefly at 37 °C.

-

Molten top agar (B569324) (2 mL), supplemented with a trace amount of histidine and biotin, is added to the tube.

-

The contents are mixed and poured onto the surface of a minimal glucose agar plate.

-

Plates are incubated at 37 °C for 48-72 hours.

-

-

Data Analysis:

-

The number of revertant colonies per plate is counted.

-

A positive result is defined as a concentration-related increase in the number of revertants to at least twice the background (negative control) count.

-

Positive and negative controls (known mutagens and the vehicle solvent, respectively) are run concurrently.

-

Caption: A typical experimental workflow for assessing genotoxicity.

References

- 1. echemi.com [echemi.com]

- 2. Buy 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide] | 60033-00-3 [smolecule.com]

- 3. 2,5-Dimethylnitrobenzene CAS#: 89-58-7 [m.chemicalbook.com]

- 4. NITROXYLENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Nitro-p-xylene | C8H9NO2 | CID 6974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dimethylnitrobenzene | 89-58-7 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. godeepak.com [godeepak.com]

- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bacterial metabolism of para- and meta-xylene: oxidation of a methyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,5-Dimethyl-1,4-phenylenediamine Research Chemical [benchchem.com]

An In-depth Technical Guide to the Solubility of 1,4-Dimethyl-2-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dimethyl-2-nitrobenzene (also known as 2-nitro-p-xylene). Due to the limited availability of specific quantitative data in publicly accessible literature, this document combines reported qualitative data, theoretical solubility predictions, and detailed, adaptable experimental protocols for determining solubility.

Introduction to this compound

This compound is an aromatic nitro compound with the chemical formula C₈H₉NO₂. It is a pale yellow liquid at room temperature and serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification processes, and formulation development.

Qualitative and Limited Quantitative Solubility Data

General solubility information indicates that this compound is sparingly soluble in water but shows good solubility in common organic solvents.

Table 1: Summary of Known Solubility Data for this compound

| Solvent | Solubility Description | Quantitative Value (at 20°C) |

| Water | Slightly soluble / Insoluble | < 0.1 g / 100 mL[1] |

| Ethanol | Soluble | Data not available |

| Ether | Soluble | Data not available |

Note: The term "soluble" is qualitative. Experimental determination is necessary for precise solubility values.

Theoretical Solubility Estimation using Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) can be a valuable tool for predicting the solubility of a solute in various solvents. The principle of HSP is "like dissolves like," where substances with similar HSP values are more likely to be miscible. The total Hansen solubility parameter (δt) is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

Table 2: Estimated Hansen Solubility Parameters for this compound and Various Organic Solvents

| Substance | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | δt (MPa⁰.⁵) |

| This compound (Estimate) | 18.0 | 8.0 | 4.0 | 20.1 |

| n-Hexane | 14.9 | 0.0 | 0.0 | 14.9 |

| Toluene | 18.0 | 1.4 | 2.0 | 18.2 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 16.0 |

| Acetone | 15.5 | 10.4 | 7.0 | 20.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 18.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 | 23.5 |

| Ethanol | 15.8 | 8.8 | 19.4 | 26.6 |

| Methanol | 14.7 | 12.3 | 22.3 | 29.6 |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 20.2 |

| Chloroform | 17.8 | 3.1 | 5.7 | 19.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 26.7 |

Disclaimer: The HSP values for this compound are estimated based on its structure and the values of similar molecules. These should be used as a predictive tool, and experimental verification is recommended.

A smaller "distance" (Ra) between the HSP of the solute and the solvent suggests higher solubility. The Ra can be calculated using the following formula:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

Based on these estimations, solvents like Toluene, Acetone, Dichloromethane, and Chloroform are predicted to be good solvents for this compound.

Experimental Protocols for Solubility Determination

The following are detailed, generalized protocols that can be adapted for the accurate determination of the solubility of this compound in various organic solvents.

Gravimetric Method

This is a classic and reliable method for determining the solubility of a non-volatile solute in a volatile solvent.

4.1.1. Materials and Apparatus

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (Teflon, 0.22 µm)

-

Glass syringes

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven or vacuum oven

4.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 30°C, 35°C). Allow the mixtures to equilibrate for a sufficient time (typically 24-72 hours) to ensure saturation. Constant agitation is necessary.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated glass syringe fitted with a syringe filter. This prevents precipitation due to temperature changes.

-

Weighing the Saturated Solution: Dispense the filtered saturated solution into a pre-weighed evaporating dish and record the total weight.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-70°C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Final Weighing: Once all the solvent has evaporated and the weight of the dish with the solute residue is constant, record the final weight.

-

Calculation:

-

Mass of saturated solution = (Weight of dish + solution) - (Weight of empty dish)

-

Mass of solute = (Weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent = Mass of saturated solution - Mass of solute

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

UV-Vis Spectroscopic Method

This method is suitable for aromatic compounds like this compound that have a chromophore, allowing for concentration determination via absorbance.

4.2.1. Materials and Apparatus

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Other materials as listed in the Gravimetric Method.

4.2.2. Procedure

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200-400 nm) to determine the λmax.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Perform a series of serial dilutions to obtain several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. Determine the equation of the line (y = mx + c), where y is absorbance and x is concentration.

-

-

Prepare Saturated Solutions: Follow steps 1-4 from the Gravimetric Method to prepare equilibrated, saturated solutions at different temperatures.

-

Sample and Dilute: Withdraw a small, precise volume of the clear supernatant from a saturated solution. Dilute this aliquot with a known volume of the fresh solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted solution at the λmax.

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility at that temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[1]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[1] Keep containers tightly closed.[1]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water.[1] If inhaled, move to fresh air.[1] If ingested, do not induce vomiting and seek immediate medical attention.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental solubility determinations to obtain precise quantitative data.

References

An In-depth Technical Guide to C8H9NO2 (Acetaminophen)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound with the molecular formula C8H9NO2 is most prominently known as Acetaminophen (B1664979) (or Paracetamol), a widely utilized over-the-counter analgesic and antipyretic agent.[1][2][] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and mechanisms of action. Detailed experimental protocols for its synthesis and quantitative analysis are provided, along with visualizations of key signaling pathways to support further research and drug development efforts.

Compound Identification and Properties

Acetaminophen is a white, crystalline solid with the chemical name N-(4-hydroxyphenyl)acetamide.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H9NO2 | [5][6] |

| Molecular Weight | 151.16 g/mol | [5] |

| CAS Registry Number | 103-90-2 | [5][6] |

| Melting Point | 169-170.5 °C | [5] |

| Boiling Point | >500 °C | [5] |

| Density | 1.293 g/cm³ at 21 °C | [5] |

| IUPAC Name | N-(4-hydroxyphenyl)acetamide | [4] |

| Synonyms | Paracetamol, APAP | [] |

Synthesis of Acetaminophen

The most common laboratory synthesis of acetaminophen involves the acetylation of 4-aminophenol (B1666318) using acetic anhydride (B1165640).[2][7] This reaction is straightforward and provides a good yield of the final product.

Experimental Protocol: Synthesis of Acetaminophen

Materials:

-

4-aminophenol

-

Acetic anhydride

-

Deionized water

-

Hydrochloric acid (optional, for salt formation)

-

Sodium acetate (B1210297) (optional, as a buffer)

-

Erlenmeyer flask or round-bottom flask

-

Heating mantle or water bath

-

Stirring apparatus

-

Buchner funnel and filter flask

-

Ice bath

-

Recrystallization solvent (e.g., water or a water/methanol mixture)

Procedure:

-

Reactant Preparation: Weigh 2.1 g of p-aminophenol and place it into a 125-mL Erlenmeyer flask. Add 35 mL of water and 1.5 mL of concentrated hydrochloric acid to dissolve the amine as its hydrochloride salt.[8]

-

Reaction: Gently warm the solution on a steam bath. Prepare a buffer solution by dissolving 1.25 g of sodium acetate trihydrate in 3.0 mL of water. Add the buffer solution to the warm p-aminophenol hydrochloride solution with swirling. Immediately add 2.0 mL of acetic anhydride while continuing to swirl.[5][8]

-

Heating: Continue heating the reaction mixture on the steam bath for approximately 10 minutes with vigorous swirling to ensure complete reaction.[8]

-

Crystallization: Cool the reaction mixture in an ice-water bath.[5] If crystallization does not occur spontaneously, scratch the inside of the flask with a glass rod to induce crystal formation. Allow the flask to remain in the ice bath for at least 15-20 minutes to maximize crystal precipitation.[4][5]

-

Isolation of Crude Product: Collect the crude acetaminophen crystals by vacuum filtration using a Buchner funnel.[5][8] Wash the crystals with a small amount of ice-cold water to remove impurities.[5]

-

Purification by Recrystallization: Transfer the crude product to a beaker. Add a minimal amount of hot deionized water (or a suitable solvent mixture) to dissolve the solid completely.[7] Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to promote recrystallization.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

-

Characterization: Determine the melting point and calculate the percentage yield of the purified acetaminophen.

Synthesis Workflow

Biological Activity and Mechanism of Action

Acetaminophen exhibits both analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[2][] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), it has weak anti-inflammatory effects.[9] The precise mechanism of action is still not fully understood, but several pathways are believed to be involved.[10]

Key Mechanisms of Action:

-

Inhibition of Cyclooxygenase (COX) Enzymes: It is thought that acetaminophen selectively inhibits COX enzymes, particularly COX-2, within the central nervous system.[9] This inhibition reduces the production of prostaglandins, which are key mediators of pain and fever.[10]

-

Serotonergic Pathways: Evidence suggests that acetaminophen's analgesic effect is mediated through the activation of descending serotonergic pathways in the central nervous system.[11]

-

Cannabinoid System Involvement: A metabolite of acetaminophen, AM404, is formed in the brain.[1] AM404 has been shown to activate the cannabinoid system, which may contribute to its analgesic effects by inhibiting the reuptake of anandamide, an endogenous cannabinoid.[1][9]

-

TRPV1 Receptor Activation: The metabolite AM404 also acts on the transient receptor potential vanilloid 1 (TRPV1) receptors in the brain and spinal cord, which are involved in pain modulation.[1]

Signaling Pathway in Hepatotoxicity

While generally safe at therapeutic doses, acetaminophen overdose can lead to severe liver damage (hepatotoxicity). This is a critical area of research for drug development professionals.

Mechanism of Hepatotoxicity:

-

Metabolism: At therapeutic doses, acetaminophen is primarily metabolized in the liver via glucuronidation and sulfation. A small fraction is metabolized by the cytochrome P450 system (specifically CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[12]

-

Glutathione (B108866) Depletion: Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[12] In an overdose situation, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes the liver's stores of GSH.

-

Mitochondrial Oxidative Stress: Un-neutralized NAPQI binds to cellular proteins, particularly mitochondrial proteins. This leads to mitochondrial dysfunction, oxidative stress, and the formation of reactive oxygen species (ROS).

-

JNK Activation: The mitochondrial stress activates c-Jun N-terminal kinase (JNK), which further amplifies mitochondrial damage.[13]

-

Cell Death: The cascade of events ultimately leads to hepatocyte necrosis and liver failure.

Hepatotoxicity Signaling Pathway Diagram

References

- 1. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]

- 2. Open Science - Synthesis of Acetaminophen [open.science.uwaterloo.ca]

- 4. rene.souty.free.fr [rene.souty.free.fr]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. academic.oup.com [academic.oup.com]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acetaminophen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Acetaminophen Mechanism of Action: How Does Tylenol Work? - GoodRx [goodrx.com]

- 11. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]

An In-depth Technical Guide on the Potential Research Applications of Nitroxylene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxylene isomers, substituted aromatic compounds, are versatile chemical intermediates with significant potential in various research and development sectors. While primarily utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals, emerging research highlights their prospective applications in medicinal chemistry as hypoxia-activated prodrugs and in materials science for the development of novel polymers. This technical guide provides a comprehensive overview of the core applications of nitroxylene isomers, detailing their synthesis, physicochemical properties, and potential research applications. The document includes structured data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate further investigation and application by the scientific community.

Introduction

Nitroxylenes are aromatic compounds with the chemical formula C₈H₉NO₂. The isomers differ by the substitution pattern of the two methyl groups and one nitro group on the benzene (B151609) ring. Their utility largely stems from the reactivity of the nitro group, which can be readily reduced to an amino group, providing a key synthetic step in the production of a wide array of more complex molecules.[1] This guide will explore the established and prospective research applications of these isomers, with a focus on their potential in drug discovery and materials science.

Synthesis of Nitroxylene Isomers

The most common method for synthesizing nitroxylene isomers is the direct nitration of the corresponding xylene isomer using a mixture of nitric acid and sulfuric acid.[1][2] The reaction conditions, such as temperature and acid concentration, can be optimized to favor the formation of specific isomers.

General Experimental Protocol for Nitration of Xylene

This protocol describes a general procedure for the laboratory-scale synthesis of mononitroxylene isomers.

Materials:

-

Appropriate xylene isomer (o-, m-, or p-xylene)

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, cool the desired xylene isomer in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled xylene with constant stirring. Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.

-

Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

-

Allow the layers to separate. The upper organic layer contains the nitroxylene product.

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with cold water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude nitroxylene product.

-

The product can be further purified by distillation or recrystallization.